Andrographis paniculata, ext.

Description

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a medicinal herb native to South and Southeast Asia. Its extract, derived primarily from aerial parts, contains bioactive compounds classified into three major groups: diterpenoids, flavonoids, and polyphenols . The diterpenoid andrographolide is the most abundant and studied constituent, constituting up to 2–4% of the dry weight of leaves . Other notable diterpenoids include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and 14-deoxyandrographolide, each with distinct pharmacological properties (e.g., anti-inflammatory, immunomodulatory, and antiviral activities) . Flavonoids such as apigenin, 7-O-methylwogonin, and onysilin contribute to antioxidant and anti-atherosclerotic effects, while polyphenols like chlorogenic acid enhance metabolic regulation .

The extract is traditionally used to treat infections, inflammatory disorders, and metabolic syndromes, supported by modern research demonstrating efficacy against hepatitis, respiratory infections, and cancer . Standardization of extracts focuses on andrographolide content, with HPLC fingerprinting ensuring quality control .

Properties

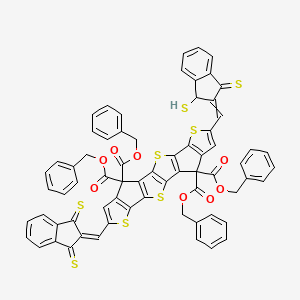

CAS No. |

90244-84-1 |

|---|---|

Molecular Formula |

C68H42O8S8 |

Molecular Weight |

1243.6 g/mol |

IUPAC Name |

tetrabenzyl 6-[[1,3-bis(sulfanylidene)inden-2-ylidene]methyl]-16-[(1-sulfanyl-3-sulfanylidene-1H-inden-2-ylidene)methyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-3,3,13,13-tetracarboxylate |

InChI |

InChI=1S/C68H42O8S8/c69-63(73-33-37-17-5-1-6-18-37)67(64(70)74-34-38-19-7-2-8-20-38)49-31-41(29-47-53(77)43-25-13-14-26-44(43)54(47)78)81-57(49)59-51(67)61-62(83-59)52-60(84-61)58-50(32-42(82-58)30-48-55(79)45-27-15-16-28-46(45)56(48)80)68(52,65(71)75-35-39-21-9-3-10-22-39)66(72)76-36-40-23-11-4-12-24-40/h1-32,53,77H,33-36H2 |

InChI Key |

RQANLSQAFGVHDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C(=O)OCC8=CC=CC=C8)C(=O)OCC9=CC=CC=C9)C=C(S7)C=C1C(=S)C2=CC=CC=C2C1=S)SC(=C3)C=C1C(C2=CC=CC=C2C1=S)S)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Extraction Techniques

a. Ethanol and Methanol-Based Extraction

Research indicates that ethanol, particularly at 80%, is highly effective for extracting andrographolide. A study optimized extraction using a combination of maceration and reflux:

- Method: 16-hour maceration followed by 3-hour reflux with 80% ethanol.

- Results: Yielded approximately 3.12% extract, with TLC and densitometry confirming andrographolide presence.

- Notes: Refluxing beyond 3 hours can lead to degradation of andrographolide, thus emphasizing the importance of controlled reflux duration.

Similarly, methanol has been identified as a superior solvent in some studies, owing to its polarity and ability to solubilize diterpene lactones effectively. A mathematical model of extraction demonstrated rapid mass transfer with methanol, with optimal extraction times around 10,800 seconds (~3 hours).

b. Aqueous and Other Organic Solvent Extractions

Aqueous extracts are also common, especially in traditional preparations, but generally yield lower andrographolide concentrations compared to ethanol or methanol. Other solvents like acetone or ethyl acetate are less frequently used but can be employed for specific phytochemical fractions.

Preparation of Extracts: Patented and Industrial Methods

a. Refluxing with Ethanol (Patent CN103006724A)

- Process: Dried aerial parts are refluxed with 85% ethanol for approximately 2 hours, with multiple extraction cycles.

- Post-Extraction: Ethanol solutions are combined, concentrated under reduced pressure, and spray-dried to produce a powder.

- Additives: Dextrin (around 3%) may be added to improve stability and facilitate drying.

b. Sequential Extraction and Purification

- Procedure: Multiple extraction steps with ethanol, water washing at elevated temperatures (~80°C), filtration, and concentration.

- Purification: Activated charcoal treatment and resin chromatography can be employed to enrich andrographolide content.

c. Low-Temperature and Non-Heating Methods

- To minimize thermal degradation, some methods avoid heating altogether, relying on cold maceration or ultrasonication.

Optimization Parameters and Extraction Efficiency

| Parameter | Optimal Conditions | Reference/Notes |

|---|---|---|

| Solvent Composition | 80% ethanol or methanol | Effective for andrographolide solubilization |

| Extraction Time | 16 hours (maceration) + 3 hours (reflux) | Maximizes yield without significant degradation |

| Temperature | 70–80°C | Controlled to prevent thermal decomposition of andrographolide |

| Plant Material to Solvent Ratio | 1:5 to 1:6 (kg/L) | Ensures sufficient solvent volume for efficient extraction |

| Additives | Dextrin (~3%) in spray-dried powders | Improves powder stability and handling |

Summary of Key Extraction Techniques

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Maceration | Soaking plant in solvent at room temperature | Simple, cost-effective | Long duration, lower yield |

| Reflux Extraction | Heating plant-solvent mixture under reflux | Higher efficiency, shorter time | Potential thermal degradation of andrographolide |

| Soxhlet Extraction | Continuous solvent circulation under heat | Effective for exhaustive extraction | Energy-intensive, risk of thermal degradation |

| Ultrasound-Assisted Extraction | Ultrasonic waves facilitate cell wall disruption | Faster, higher yield, energy-efficient | Equipment cost, optimization needed |

| Supercritical CO₂ Extraction | Uses supercritical CO₂ with co-solvent | Environmentally friendly, selective | High initial investment, technical complexity |

Chemical Reactions Analysis

Chemical Composition of Andrographis paniculata Extracts

The plant’s bioactive profile is dominated by andrographolide (C₂₀H₃₀O₅), a labdane diterpenoid lactone constituting 0.5–6% of dried leaf extracts . Key structural features include:

Secondary constituents include:

-

14-deoxy-11,12-didehydroandrographolide

-

Neoandrographolide

Table 1: Major Chemical Constituents in A. paniculata Extracts

| Compound | Class | Concentration Range | Key Functional Groups |

|---|---|---|---|

| Andrographolide | Diterpenoid lactone | 0.5–6% | γ-Lactone, hydroxyl, double bonds |

| 14-Deoxy-11,12-didehydroandrographolide | Diterpenoid | 0.2–1.8% | Epoxide, conjugated diene |

| Neoandrographolide | Diterpenoid glycoside | 0.1–0.9% | Glycosidic bond at C19 |

Solvent-Dependent Extraction Dynamics

Extraction efficiency correlates with solvent polarity:

Table 2: Andrographolide Yield by Solvent

| Solvent | Purity (%) | Stability (70°C, 3 months) | Key Analytical Methods |

|---|---|---|---|

| 50% Ethanol | 98.2 | >95% retention | HPLC, FT-IR, LC-MS |

| Dichloromethane | 92.4 | 89% retention | TLC, UV-Vis spectroscopy |

| Methanol | 88.7 | 82% retention | DSC, GC-MS |

| Water | 64.3 | <70% retention | LCMS, NMR |

Ethanol (50%) maximizes andrographolide recovery (350.4 g/mol) due to balanced polarity for lactone solubilization . Hydrolysis dominates in aqueous media, reducing stability .

Enzyme Inhibition

-

Xanthine oxidase (XO) : 80% ethanol extract inhibits XO (IC₅₀ = 8.7 µg/mL), reducing uric acid by 42% in hyperuricemic rats .

-

Lipoxygenase : Methanol extracts suppress 5-LOX (IC₅₀ = 12.3 µg/mL) via diterpenoid-mediated arachidonic acid pathway interference .

Anti-Inflammatory Mechanisms

Andrographolide attenuates:

Stability and Degradation Pathways

-

Thermal Stability : Crystalline andrographolide retains >95% purity at 70°C for 90 days .

-

Hydrolysis : Lactone ring opens in water (pH < 5) via acid-catalyzed mechanism, forming inactive carboxylic acid derivatives .

-

Oxidation : Δ¹²(13) double bond undergoes epoxidation under oxidative stress, reducing bioactivity .

Therapeutic Activity of Non-Andrographolide Fractions

Scientific Research Applications

Chemistry: In chemistry, Andrographis paniculata extracts are used as starting materials for synthesizing various bioactive compounds. The derivatives of andrographolide are studied for their potential use in drug development .

Biology: In biological research, Andrographis paniculata is investigated for its effects on cellular processes. It has been shown to modulate immune responses, inhibit inflammatory pathways, and exhibit antioxidant properties .

Medicine: Andrographis paniculata is widely studied for its medicinal properties. It has demonstrated efficacy in treating conditions such as diabetes, cancer, bacterial infections, and liver disorders. Clinical trials have shown its potential in treating acute respiratory tract infections, including the common cold and sinusitis .

Industry: In the pharmaceutical industry, Andrographis paniculata extracts are used in the formulation of various herbal medicines and dietary supplements. The plant’s bioactive compounds are incorporated into products aimed at boosting immune function and providing anti-inflammatory benefits .

Mechanism of Action

The primary bioactive compound, andrographolide, exerts its effects through multiple mechanisms. It modulates the immune system by stimulating the production of antibodies and enhancing the activity of macrophages. Andrographolide also inhibits the NF-κB pathway, which plays a crucial role in regulating inflammation and immune responses .

At the molecular level, andrographolide interacts with various targets, including cytokines, transcription factors, and enzymes. It has been shown to inhibit the replication of viruses by interfering with viral entry and gene expression . Additionally, andrographolide exhibits hepatoprotective effects by enhancing the levels of glutathione in the liver, which helps detoxify harmful substances .

Comparison with Similar Compounds

Diterpenoids: Andrographolide vs. Analogues in Other Medicinal Plants

Key Findings :

- 14-Deoxy-11,12-didehydroandrographolide in A. paniculata shows stronger anti-infective activity than artemisinin (Artemisia annua) against bacterial endotoxins .

- Neoandrographolide exhibits hepatoprotective effects similar to silymarin (Silybum marianum) but with additional anti-hepatitis B virus activity .

Flavonoids: Diversity and Synergistic Effects

Key Findings :

- Flavonoid diversity in A. paniculata (e.g., 5-hydroxy-7,8-dimethoxyflavone) is unmatched in closely related species like Munronia pinnata, which lacks methoxylated derivatives .

- Synergy between flavonoids and diterpenoids in A. paniculata enhances antiviral activity, a feature absent in single-compound extracts like epigallocatechin gallate (Camellia sinensis) .

Polyphenols: Cross-Species Functional Overlaps

Key Findings :

- A. paniculata polyphenols show dual antidiabetic mechanisms (α-glucosidase inhibition + insulin sensitization), unlike resveratrol (Polygonum cuspidatum), which primarily targets SIRT1 .

Biological Activity

Andrographis paniculata, commonly known as "King of Bitters," is a medicinal herb renowned for its diverse biological activities. This article explores the pharmacological properties of A. paniculata, focusing on its active compounds, particularly andrographolide, and their implications in various health conditions.

Key Active Compounds

The primary active component of A. paniculata is andrographolide , a diterpene lactone. Other significant compounds include dehydroxyandrographolide and neoandrographolide , which contribute to the plant's therapeutic effects. The concentration of these phytochemicals can vary based on factors such as geographical location, plant part, and growth stage .

1. Antioxidant Activity

A. paniculata exhibits substantial antioxidant properties, which are crucial for combating oxidative stress. Various studies have reported the free radical scavenging activities of its extracts:

| Extract Type | TPC (mg GAE/g d.w.) | IC50 (µg/mL) |

|---|---|---|

| t-butanol extract | 9.05 | 52.10 |

| Aqueous extract | 2.04 | 418.51 |

The t-butanol extract demonstrated significantly higher antioxidant capacity compared to the aqueous extract .

2. Anti-inflammatory Activity

Andrographis paniculata has shown promising anti-inflammatory effects through various mechanisms:

- Inhibition of nitric oxide (NO) production in LPS-induced macrophages.

- Modulation of inflammatory cytokines and COX enzymes.

Studies indicate that extracts from A. paniculata can suppress inflammation more effectively than conventional drugs like dexamethasone .

3. Antiviral Activity

A. paniculata has gained attention for its potential antiviral properties, particularly against SARS-CoV-2 and other viruses:

- COVID-19 Treatment : Clinical trials suggest that A. paniculata extracts can reduce symptoms of upper respiratory tract infections and may inhibit viral replication .

- Mechanisms : Active compounds have been shown to interact with viral proteins, inhibiting their function .

4. Anticancer Activity

The anticancer potential of andrographolide has been extensively studied:

- Cell Lines : It inhibits proliferation in various cancer cell lines, including breast, lung, and leukemia cells.

- Mechanisms : Andrographolide induces apoptosis and cell differentiation while also inhibiting angiogenesis by regulating pro-inflammatory cytokines and vascular endothelial growth factor (VEGF) .

Case Studies

Several clinical studies have highlighted the efficacy of A. paniculata in treating different ailments:

- Upper Respiratory Infections : In a randomized controlled trial, patients treated with A. paniculata experienced a significant reduction in symptoms compared to placebo groups .

- Cancer : Animal studies demonstrated that andrographolide could enhance the efficacy of radiation therapy in tumor-bearing mice by sensitizing cancer cells to treatment .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate the effects of Andrographis paniculata extract on benign prostatic hyperplasia (BPH)?

- Methodological Answer : Rodent models (e.g., testosterone-induced BPH in rats) are widely employed. Key outcome measures include prostate weight, histopathological analysis, and markers of apoptosis (e.g., Bax/Bcl-2 ratios). Systematic reviews recommend adhering to PRISMA guidelines for study selection, ensuring control groups and standardized dosing protocols .

Q. Which analytical techniques are critical for phytochemical characterization of Andrographis paniculata extracts?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GCMS) identifies volatile compounds (e.g., diterpenoids), while High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) quantify major bioactive constituents like andrographolide. UV spectroscopy and Thin-Layer Chromatography (TLC) are supplementary for quality control .

Q. How do researchers select biomarkers to assess the nephroprotective effects of Andrographis paniculata in diabetic models?

- Methodological Answer : Biomarkers such as serum creatinine, blood urea nitrogen (BUN), and advanced glycation end products (AGEs) in renal tissue are measured. Oxidative stress markers (e.g., glutathione, superoxide dismutase) and inflammatory cytokines (e.g., TNF-α) are also analyzed to evaluate mechanistic pathways .

Q. What statistical methods are used to compare the bioactivity of different solvent extracts of Andrographis paniculata?

- Methodological Answer : Two-way Analysis of Variance (ANOVA) with post-hoc tests (e.g., Tukey’s HSD) is applied to compare antimicrobial efficacy across solvent fractions. Software like MINITAB ensures rigorous analysis of inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How can multi-omics approaches enhance the understanding of Andrographis paniculata’s mechanisms in cancer research?

- Methodological Answer : Transcriptomics (RNA sequencing) and proteomics (2D gel electrophoresis) identify gene/protein networks affected by andrographolide. Metabolomics (NMR or LC-MS) profiles changes in cellular metabolites, linking phytochemicals to cytotoxic effects (e.g., apoptosis in HepG2 cells) .

Q. What strategies resolve contradictions in reported bioactivity data of Andrographis paniculata across studies?

- Methodological Answer : Meta-analyses synthesize preclinical data using standardized inclusion criteria (e.g., consistent dosing, validated models). Sensitivity analyses assess heterogeneity sources, while in vitro-in vivo correlation (IVIVC) models validate bioactivity across experimental setups .

Q. How are pharmacokinetic interactions between Andrographis paniculata and conventional drugs evaluated?

- Methodological Answer : Rodent studies co-administer andrographolide with drugs (e.g., etoricoxib) to measure plasma concentration-time profiles via LC-MS. Enzyme inhibition assays (CYP450 isoforms) and P-glycoprotein transport studies elucidate herb-drug interaction mechanisms .

Q. What methodologies ensure batch-to-batch consistency in Andrographis paniculata extract production?

- Methodological Answer : Quality control protocols use HPLC-UV for andrographolide quantification (≥10% w/w). Accelerated stability studies (40°C/75% RH) assess degradation kinetics, while Fourier-Transform Infrared Spectroscopy (FTIR) fingerprints verify chemical consistency .

Methodological Notes

- Systematic Reviews : Follow PRISMA guidelines for literature screening, emphasizing preclinical studies with control groups and defined outcome measures .

- Cell-Based Assays : Use MTT assays for cytotoxicity (IC50 calculation) and validate results with flow cytometry (apoptosis) or Western blotting (protein expression) .

- Standardization : Employ USP/PhEur monographs for extract validation, ensuring ≥90% similarity in chromatographic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.